4-Butyl-2,6-dimethylmorpholine
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Overview
Description
4-Butyl-2,6-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its structural features, which include a butyl group at the fourth position and two methyl groups at the second and sixth positions of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced morpholine derivatives
Substitution: Alkylated or acylated morpholine derivatives
Scientific Research Applications
4-Butyl-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 4-Butyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the butyl group at the fourth position.
4-Butylmorpholine: Lacks the methyl groups at the second and sixth positions.
2,6-Dimethyl-4-ethylmorpholine: Contains an ethyl group instead of a butyl group at the fourth position.
Uniqueness
4-Butyl-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and methyl groups enhances its lipophilicity and alters its reactivity compared to other morpholine derivatives.
Properties
CAS No. |
91342-77-7 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-butyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-9(2)12-10(3)8-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
MZOOYGRZWKJUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
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